2-Isopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is known for its unique structure, which includes a pyridine ring substituted with an isopropyl group and a dioxaborolane moiety. The presence of the boron atom in the dioxaborolane ring makes this compound highly versatile for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine typically involves the borylation of a pyridine derivative. One common method is the reaction of 2-isopropylpyridine with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can lead to the large-scale synthesis of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine undergoes various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced to form borohydrides.
Substitution: The dioxaborolane moiety can participate in substitution reactions, such as Suzuki-Miyaura cross-coupling.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate or sodium hydroxide.
Major Products
Oxidation: Boronic acids or borates.
Reduction: Borohydrides.
Substitution: Biaryl compounds or other substituted pyridine derivatives.
Scientific Research Applications
2-Isopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in cross-coupling reactions to form carbon-carbon bonds, essential in the synthesis of complex organic molecules.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 2-Isopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine involves the interaction of the boron atom with various molecular targets. In cross-coupling reactions, the boron atom forms a complex with the palladium catalyst, facilitating the transfer of the organic group to the target molecule. In biological systems, the boron atom can interact with enzymes or cellular components, leading to specific biochemical effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
2-Isopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and selectivity in chemical reactions. The presence of the isopropyl group enhances the compound’s stability and solubility, making it more suitable for various applications compared to its analogs.
Properties
Molecular Formula |
C14H22BNO2 |
---|---|
Molecular Weight |
247.14 g/mol |
IUPAC Name |
2-propan-2-yl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C14H22BNO2/c1-10(2)11-8-7-9-12(16-11)15-17-13(3,4)14(5,6)18-15/h7-10H,1-6H3 |
InChI Key |
QJJMGQHLWISJIA-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.